molecular formula C25H27N5OS B10923278 [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone

[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10923278
M. Wt: 445.6 g/mol
InChI Key: RAIFNJGFAURKTI-UHFFFAOYSA-N
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Description

[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is fused with a thienyl group and a piperazine moiety

Preparation Methods

The synthesis of [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thienyl group and the piperazine moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: Suzuki-Miyaura coupling is a common method used to introduce aryl groups into the molecule.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to control the reaction environment. Major products formed from these reactions include various substituted derivatives that can be further explored for their biological activities.

Scientific Research Applications

[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds to [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE include other pyrazolo[3,4-b]pyridine derivatives and thienyl-substituted compounds. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H27N5OS

Molecular Weight

445.6 g/mol

IUPAC Name

(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H27N5OS/c1-17-7-4-5-8-19(17)16-29-10-12-30(13-11-29)25(31)20-15-21(22-9-6-14-32-22)26-24-23(20)18(2)27-28(24)3/h4-9,14-15H,10-13,16H2,1-3H3

InChI Key

RAIFNJGFAURKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=CC=CS5

Origin of Product

United States

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